3-Chloro-D-phenylalanine methyl ester hydrochloride can be derived from D-phenylalanine through chlorination and subsequent esterification processes. It falls under the category of chlorinated amino acids, which are important in medicinal chemistry due to their unique reactivity and biological properties.
The synthesis of 3-Chloro-D-phenylalanine methyl ester hydrochloride typically involves several steps:
The molecular structure of 3-Chloro-D-phenylalanine methyl ester hydrochloride features a central carbon backbone characteristic of amino acids, with a phenyl group attached to one side and a methyl ester functional group on the other. The presence of a chlorine atom at the third carbon position significantly alters its chemical properties compared to non-chlorinated analogs.
3-Chloro-D-phenylalanine methyl ester hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-Chloro-D-phenylalanine methyl ester hydrochloride primarily revolves around its ability to interact with biological systems at the molecular level:
Studies have shown that modifications in the amino acid structure can lead to altered binding affinities and biological responses, which is critical for drug design .
The physical and chemical properties of 3-Chloro-D-phenylalanine methyl ester hydrochloride are essential for its application:
3-Chloro-D-phenylalanine methyl ester hydrochloride has several scientific applications:
Stereoselective synthesis of this non-natural amino acid derivative centers on precise chirality control at the Cα position. Chiral auxiliary approaches employ (S)- or (R)-phenylethylamine to induce asymmetry during alkylation of glycine equivalents. Subsequent hydrolysis yields enantiomerically enriched 3-chloro-D-phenylalanine, followed by esterification with methanol/thionyl chloride to form the methyl ester HCl salt ( [9]). Catalytic asymmetric methods leverage chiral transition-metal complexes for dynamic kinetic resolution (DKR). Ru-(SEGPHOS) catalysts hydrogenate precursor enol esters (e.g., 3-chloro-N-acetylphenylalanine methyl ester) at 50–100 bar H₂, achieving >95% ee and quantitative conversion within 20 hours ( [3] [6]).
Table 1: Stereoselective Methods Comparison
| Method | Catalyst/Reagent | Reaction Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral Auxiliary | (R)-Phenylethylamine | -20°C, 24h | 88 | 75 |
| Ru-Catalyzed Hydrogenation | Ru-(tetraMe-BITIOP) | 50°C, 50 bar H₂ | 99 | 98 |
| Organocatalysis | Cinchona Alkaloid | RT, 48h | 78 | 65 |
Radical-mediated stereocontrol via photo-HAT/nickel dual catalysis enables enantioselective C(sp³)–H functionalization. Masking phenylalanine diols as acetonides allows selective α-arylation using tetrabutylammonium decatungstate (TBADT) and chiral nickel catalysts (e.g., PHOX ligands), yielding chiral building blocks for peptide coupling ( [6]).
Chlorination regioselectivity at the meta-position is critical for biological activity modulation. Electrophilic aromatic substitution (EAS) protocols use Cl₂ or N-chlorosuccinimide (NCS) in aprotic solvents (CH₂Cl₂/DMF). Electron-withdrawing ester groups direct meta-chlorination, though ortho/para byproducts necessitate chromatographic purification (45–60% isolated yield) ( [9]). Late-stage directed ortho-metalation (DoM) overcomes this limitation: protected D-phenylalanine methyl ester undergoes lithiation at -78°C with n-BuLi, followed by ClSiMe₃ quenching to install chloro groups ortho to directing groups (e.g., OMe), achieving 85% regioselectivity ( [6]).
Asymmetric hydrogenation of chlorinated precursors provides enantiopure intermediates. Methyl (Z)-3-(3-chlorophenyl)-2-acetamidoacrylate undergoes hydrogenation at 2–100 atm H₂ using [{RuCl(SEGPHOS)}₂(μ-Cl)₃], affording chiral amines with 99% ee before ester hydrolysis and re-esterification ( [3]).
Reaction Scheme
Direct EAS: Phenylalanine ester + NCS → 3-Chloro derivative (60% yield) DoM Route: Protected Phe-OMe → Lithiation → ClSiMe₃ → 3-Chloro intermediate (85% yield) Protecting groups (PGs) prevent undesired side reactions during peptide elongation involving 3-chloro-D-phenylalanine methyl ester HCl. Comparative studies highlight trade-offs:
Table 2: Protecting Group Performance
| PG Strategy | Nα PG | Side Chain PG | Cleavage Conditions | Compatibility Issues |
|---|---|---|---|---|
| Boc/Benzyl | Boc | Bn/O-Bzl | HF, 0°C | Incompatible with Fmoc SPPS |
| Fmoc/tBu | Fmoc | tBu | 20% piperidine/DMF | Base-sensitive substrates |
| Acetonide | - | Acetonide | Mild acid (pH 2.0) | Limited to diol-containing systems |
Fmoc/tBu dominates solid-phase peptide synthesis (SPPS) due to orthogonality: Fmoc deprotection with 20% piperidine/DMF leaves acid-labile tBu groups intact. This allows incorporation of 3-chloro-D-phenylalanine methyl ester HCl via ester coupling reagents (HBTU/HOAt), minimizing epimerization (<2%) ( [9]). Acetonide masks enable selective C–H functionalization in diol systems but require post-synthesis deprotection with aqueous HCl, limiting utility in acid-sensitive sequences ( [6]). Carbodiimide couplings (DIC/HOBt) suppress racemization during fragment condensation, critical when incorporating this chiral building block into longer peptides ( [9]).
Industrial-scale synthesis faces catalyst loading and purification bottlenecks. While asymmetric hydrogenation achieves >99% ee, high-pressure reactors (50–100 bar) and precious metal catalysts (Ru/Rh) increase costs. Continuous flow systems mitigate this: immobilized Ru-SEGPHOS catalysts in microreactors reduce metal leaching and enable 500 h operational stability, improving turnover number (TON) to 50,000 ( [6]). Byproduct accumulation in SPPS necessitates multicolumn countercurrent solvent gradient purification (MCSGP) for peptides >30 residues. MCSGP enhances purity from 75% to >99% while recovering 95% of product, crucial for GMP manufacturing ( [9]).
Epimerization risks during esterification require stringent control. Optimal conditions use SOCl₂ in methanol at -20°C, limiting epimerization to <0.5%. Higher temperatures or prolonged exposure increase L-epimer formation to 15%, compromising enantiopurity ( [9]). Economic feasibility hinges on chiral ligand recycling; aqueous biphasic systems recover 92% of Ru-(tetraMe-BITIOP) catalysts via liquid-liquid extraction, reducing production costs by 40% ( [3]).
Table 3: Scalability Optimization Parameters
| Challenge | Solution | Efficiency Gain |
|---|---|---|
| High Catalyst Cost | Continuous Flow Hydrogenation | TON 50,000 |
| Epimerization | Low-T Esterification (-20°C) | <0.5% L-epimer |
| Purification Complexity | MCSGP Chromatography | 99% Purity, 95% Recovery |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: